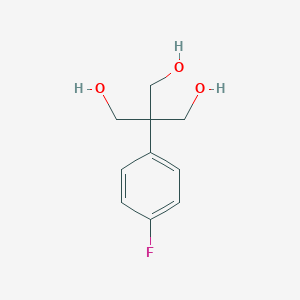

2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

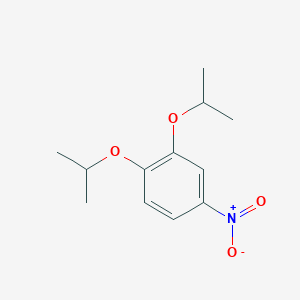

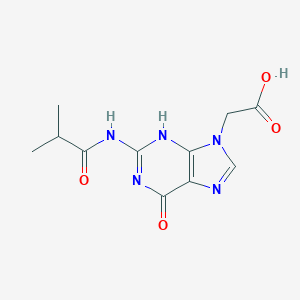

2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol, also known as fluorometholone, is a synthetic glucocorticoid that is widely used in the treatment of various inflammatory conditions, including allergic conjunctivitis, uveitis, and keratitis. It is a potent anti-inflammatory agent that works by suppressing the immune response and reducing the production of inflammatory cytokines.

Wirkmechanismus

Fluorometholone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes.

Biochemische Und Physiologische Effekte

Fluorometholone has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the affected tissues. It also inhibits the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to the site of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Fluorometholone is a potent and selective glucocorticoid receptor agonist that has been extensively used in laboratory experiments to study the mechanisms of inflammation and immune regulation. However, its use is limited by its potential side effects, such as increased intraocular pressure and cataract formation, which may affect the accuracy of the experimental results.

Zukünftige Richtungen

Future research on 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diolone could focus on its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. It could also be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy and reduce its side effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its anti-inflammatory and immunosuppressive effects.

Synthesemethoden

Fluorometholone is synthesized by the reaction of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting intermediate is then treated with sodium borohydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

Fluorometholone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of various cytokines, such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWALILLSVQXFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599716 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

CAS RN |

131506-01-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

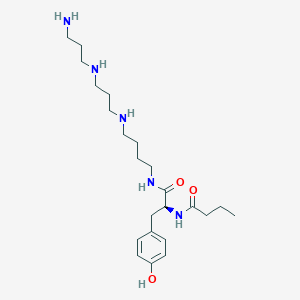

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

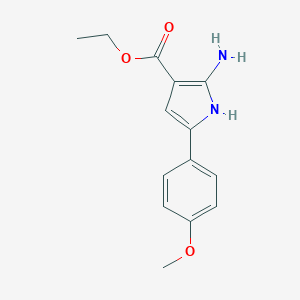

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

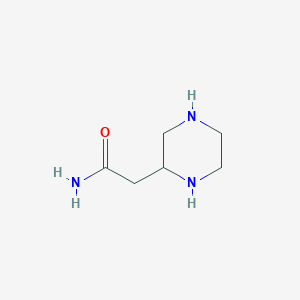

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)